molecular formula C12H17Cl2N B1428800 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride CAS No. 397872-18-3

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

Cat. No. B1428800
M. Wt: 246.17 g/mol
InChI Key: ONGVMBVMUKHHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N . It has a molecular weight of 246.17 g/mol.


Molecular Structure Analysis

The molecular structure of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a benzyl group with a chloromethyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride has a molecular weight of 209.72 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride, as part of the broader class of pyrrolidines, has significant applications in organic synthesis. Pyrrolidines are pivotal in synthesizing various biologically active compounds and are utilized in diverse industrial applications, including the production of dyes and agrochemical substances. For instance, Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction, highlighting the versatility of these compounds in organic reactions and their polar nature allowing reactions under mild conditions (Żmigrodzka et al., 2022).

Role in Catalysis

Pyrrolidine derivatives, including 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride, can act as catalysts in various chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a pyrrolidine-related compound, has been used as a recyclable catalyst for the acylation of inert alcohols, displaying a unique mechanism and potential for various organic syntheses (Liu et al., 2014).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, pyrrolidine derivatives are integral in the synthesis of potential pharmaceuticals. Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of 1-benzyl-4-(chloromethyl)piperidine, which was then applied in developing compounds of pharmacological interest, showcasing the utility of pyrrolidine derivatives in creating novel drugs (Rodríguez-Franco & Fernández-Bachiller, 2002).

Applications in Bioactive Compound Synthesis

Pyrrolidine derivatives are also used in synthesizing bioactive compounds. For example, Czollner et al. (1990) reported the synthesis of pyrrolidine analogs of N-Acetylneuraminic Acid as potential sialidase inhibitors, illustrating the potential of these compounds in developing therapeutic agents (Czollner et al., 1990).

Inhibition Studies

Lastly, pyrrolidine derivatives have been explored for their inhibitory properties. In a study by Attia et al. (2013), various pyrrolidine hydrochloride derivatives were synthesized and screened for antimicrobial activity, demonstrating the effectiveness of these compounds in inhibiting microbial growth (Attia et al., 2013).

properties

IUPAC Name

1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGVMBVMUKHHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Reactant of Route 4
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.